(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione
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Overview
Description
5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, a methoxybenzoyl group, and a morpholinylpropyl group attached to a pyrrolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrrolone ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and an appropriate catalyst.
Addition of the hydroxy group: This step may involve the use of a hydroxylating agent such as hydrogen peroxide or a peracid.
Attachment of the methoxybenzoyl group: This can be done through an esterification reaction using 4-methoxybenzoic acid and a suitable dehydrating agent.
Incorporation of the morpholinylpropyl group: This step involves the reaction of the intermediate compound with 3-(4-morpholinyl)propylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification and Amidation: The methoxybenzoyl group can participate in esterification and amidation reactions with alcohols and amines, respectively.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Catalysts: Acidic or basic catalysts for cyclization and esterification reactions
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted phenyl derivatives
Esterification and Amidation: Formation of esters and amides
Scientific Research Applications
5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
Binding to receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulating gene expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Shares structural similarities and exhibits selective inhibition of cancer cell proliferation.
Dichlorobenzamide derivatives: Similar in having dichlorophenyl groups and used in various chemical applications.
Uniqueness
5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H26Cl2N2O5 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H26Cl2N2O5/c1-33-18-6-3-16(4-7-18)23(30)21-22(17-5-8-19(26)20(27)15-17)29(25(32)24(21)31)10-2-9-28-11-13-34-14-12-28/h3-8,15,22,30H,2,9-14H2,1H3/b23-21+ |
InChI Key |
JEUVQSBBSBKUHP-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)Cl)Cl)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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